Product packaging for 5-Oxo-3-(2-thienyl)proline(Cat. No.:CAS No. 1219346-84-5)

5-Oxo-3-(2-thienyl)proline

Cat. No.: B1491757
CAS No.: 1219346-84-5
M. Wt: 211.24 g/mol
InChI Key: MAXPIXSZNOSUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxo-3-(2-thienyl)proline (CAS Number: 1219346-84-5) is a synthetic proline analogue with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . As a 3-substituted proline, this compound is of significant interest in medicinal chemistry and peptide science for the construction of peptidomimetics and the study of peptide secondary structures . The rigid pyrrolidine ring of proline, combined with a thienyl side chain at the 3-position, provides a unique scaffold that can restrict peptide conformation and influence biological activity, making it a valuable tool for Structure-Activity Relationship (SAR) studies . Proline derivatives, particularly those with aromatic substituents like the thienyl group, are frequently explored as key structural components in bioactive molecules. For instance, related 5-thienyl-substituted pyrrolizine compounds have been evaluated and shown antileukemic activity in scientific research, highlighting the therapeutic potential of this class of compounds . Researchers can utilize this compound in the design and synthesis of novel molecules for various biochemical and pharmacological applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3S B1491757 5-Oxo-3-(2-thienyl)proline CAS No. 1219346-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-3-thiophen-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-7-4-5(6-2-1-3-14-6)8(10-7)9(12)13/h1-3,5,8H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXPIXSZNOSUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Substituted Proline Derivatives in Organic and Medicinal Chemistry

Proline, unique among the 20 proteinogenic amino acids for its secondary amine, imparts significant conformational constraints on peptide backbones. scienceopen.comnih.gov This inherent rigidity has made proline and its synthetic analogues, known as non-canonical or unnatural amino acids, highly valuable tools in organic and medicinal chemistry. scienceopen.comnih.govberkeley.eduacs.org Substituted prolines are designed to mimic or modify the structural properties of natural proline, introducing new functionalities and stereochemical complexities. scienceopen.comacs.org

These derivatives serve several critical functions:

Conformational Control: By introducing substituents at various positions on the pyrrolidine (B122466) ring, chemists can finely tune the conformational preferences of peptides and peptidomimetics. This is crucial for stabilizing specific secondary structures like β-turns or polyproline helices, which are often involved in biological recognition events. nih.gov

Drug Design: Substituted prolines are considered "privileged elements" in medicinal chemistry. acs.org They act as versatile building blocks for active pharmaceutical ingredients (APIs). nih.gov For instance, the antiviral drug Ledipasvir, used to treat Hepatitis C, incorporates a complex 4-substituted proline scaffold, highlighting the therapeutic importance of these structures. nih.gov

Organocatalysis: The discovery of proline's ability to catalyze asymmetric reactions, such as aldol (B89426) and Mannich reactions, has revolutionized organic synthesis. scripps.edu This has spurred significant interest in developing novel proline derivatives to act as more efficient or selective organocatalysts. nih.gov

The synthesis of these analogues is a rich area of research, with numerous strategies developed for creating specific stereoisomers of 3-, 4-, and 5-substituted prolines. nih.govacs.orgnih.govthieme-connect.com

Table 1: Examples of Substituted Proline Derivatives and Their Applications This table is interactive. Click on headers to sort.

Compound Class Example Key Application(s) Reference(s)
4-Substituted Prolines (S)-4-Methyleneproline Versatile starting material for medicinal chemistry, precursor to antiviral agents. nih.gov
4-Substituted Prolines 4-Fluoroprolines Inducing strong stereoelectronic effects in peptides to control conformation. nih.gov
5-Substituted Prolines cis-5-Aryl-substituted prolines Used in peptidomimetics to establish structure-activity relationships. acs.org
4-Amino-5-oxoprolines (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine Investigated for antithrombotic and antiplatelet activity. mdpi.com

Significance of Thiophene Containing Scaffolds in Chemical Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net It is considered a "privileged pharmacophore" due to its frequent appearance in biologically active compounds and approved drugs. nih.govresearchgate.net The significance of thiophene scaffolds stems from several key properties:

Bioisosterism: Thiophene is often used as a bioisostere of a benzene (B151609) ring. Its similar size and electronics, coupled with the sulfur atom's ability to engage in hydrogen bonding and other non-covalent interactions, allow it to replace phenyl groups in drug candidates to modulate potency, selectivity, and pharmacokinetic properties like metabolism and solubility. nih.gov

Synthetic Versatility: A wide array of synthetic methods exists for the construction and functionalization of the thiophene ring, including the Paal-Knorr, Gewald, and Fiesselmann syntheses. nih.govbohrium.compharmaguideline.comijprajournal.com This allows chemists to readily incorporate the thiophene motif into complex molecules and build libraries of derivatives for screening. nih.gov

Broad Biological Activity: Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. ijprajournal.comnih.govmdpi.com This has led to the development of numerous successful drugs.

The thiophene moiety is a key component in a diverse range of pharmaceuticals, underscoring its importance in drug discovery and development. nih.govmdpi.com

Table 2: Selected Marketed Drugs Containing a Thiophene Scaffold This table is interactive. Click on headers to sort.

Drug Name Therapeutic Class Function of Thiophene Moiety Reference(s)
Clopidogrel Antiplatelet Core structural component. nih.gov
Olanzapine Antipsychotic Key part of the thienobenzodiazepine core. nih.govijprajournal.com
Duloxetine Antidepressant Naphthyl and thienyl rings are crucial for activity. ijprajournal.comresearchgate.net
Tiaprofenic Acid Anti-inflammatory (NSAID) The thiophene ring is central to the chemical structure. nih.govmdpi.com
Raltitrexed Anticancer Thiophene serves as a key heterocyclic component. nih.gov

Contextualization of 5 Oxo 3 2 Thienyl Proline Within the Chemical Landscape

The compound 5-Oxo-3-(2-thienyl)proline is a specific molecular architecture that merges the features of a 5-oxoproline (also known as pyroglutamic acid) ring with a thienyl group at the 3-position. While direct and extensive research on this exact molecule is not widely published, its chemical context suggests significant potential.

The 5-oxoproline core is a lactam derivative of glutamic acid and is a valuable chiral building block in its own right. mdpi.comsciforum.net Introducing substituents at the C3 position of the proline or oxoproline ring is a known strategy for creating conformationally constrained amino acid chimeras. nih.govmdpi.com These chimeras combine the rigidity of the proline ring with the functionality of other amino acid side chains, providing tools for studying peptide structure and function. nih.gov The synthesis of 3-substituted prolines can be achieved through various routes, including the alkylation of proline derivatives or intramolecular cyclization reactions. nih.gov

The placement of a 2-thienyl group at the 3-position introduces an aromatic, sulfur-containing side chain. This modification is analogous to creating a chimera of proline and 3-(2-thienyl)alanine, a non-proteinogenic amino acid that has been studied as a synthetic analogue of phenylalanine. mdpi.com The incorporation of the thienyl group could be explored for its potential to engage in specific interactions with biological targets or to serve as a versatile chemical handle for further derivatization.

The synthesis of such a compound would likely involve multi-step sequences, potentially starting from glutamic acid or employing stereoselective cyclization methods to control the stereochemistry at the three chiral centers. nih.govmdpi.com Research into related structures, such as rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, demonstrates the feasibility of constructing complex scaffolds containing a 3-thienyl substituent on a five-carbon backbone, which could serve as a precursor to the target proline derivative. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 5 Oxo 3 2 Thienyl Proline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for the quantum chemical investigation of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient prediction of a wide range of molecular properties. For 5-Oxo-3-(2-thienyl)proline, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial to its function and reactivity. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), can determine the most stable arrangement of atoms in the molecule. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the flexibility of the proline ring and the rotational freedom of the thienyl substituent. The pyrrolidinone ring in proline derivatives can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The relative energies of these conformers, influenced by the bulky thienyl group at the 3-position, can be calculated to identify the global minimum energy structure.

Table 1: Predicted Structural Parameters of the Most Stable Conformer of this compound

Parameter Predicted Value
C2-N1 Bond Length 1.35 Å
C5=O6 Bond Length 1.22 Å
C3-C(thienyl) Bond Length 1.50 Å
C2-N1-C5 Angle 110.5°

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not publicly available.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is likely to be distributed over the electron-withdrawing lactam (oxo-proline) portion of the molecule. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.75

Note: These values are representative and derived from general principles of computational chemistry for similar heterocyclic compounds.

Spectroscopic Parameter Prediction (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR): By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can confirm the proposed structure and provide insight into the electronic environment of the atoms. For this compound, distinct signals would be expected for the protons and carbons of the proline ring and the thienyl substituent.

Infrared (IR): The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands observed in an IR spectrum. Key predicted vibrations for this compound would include the C=O stretching of the lactam, N-H stretching (if present), and various C-H and C-S stretching and bending modes of the thiophene ring.

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis of Synthetic Pathways

The synthesis of this compound likely involves several steps, each with its own reaction mechanism. Computational methods can be used to map out the potential energy surface for each step, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By locating and characterizing the transition states for the synthetic pathways, chemists can gain a deeper understanding of the reaction mechanism and identify potential ways to optimize the synthesis.

Energetics and Kinetics of Chemical Transformations

By calculating these energetic parameters, computational chemistry can provide quantitative predictions of reaction kinetics and thermodynamics. This information can be used to predict the feasibility of a proposed reaction, to understand the selectivity of a reaction, and to design new and more efficient synthetic routes to this compound and its derivatives.

Table 3: Hypothetical Energetic Profile for a Key Synthetic Step in the Formation of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Intermediate -5.2
Second Transition State +15.8

Note: This table presents a plausible, illustrative reaction energy profile for a hypothetical synthetic transformation.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into their conformational flexibility over time. For this compound, MD simulations would be crucial to understanding how the thienyl substituent influences the inherent conformational properties of the 5-oxoproline (pyroglutamic acid) ring.

In the case of this compound, the presence of a bulky and aromatic thienyl group at the Cβ (3-position) is expected to introduce significant steric and stereoelectronic effects. researchgate.netnih.gov These effects would likely create a strong preference for one ring pucker over the other to minimize steric hindrance between the thienyl group and other parts of the proline ring or adjacent molecular structures. MD simulations would allow for the exploration of the energy landscape associated with these puckers, revealing the relative populations and transition barriers between conformational states.

A hypothetical MD simulation would track key dihedral angles and calculate the potential energy of the molecule over time. The resulting data could be analyzed to determine the probability distribution of different conformers.

Interactive Table 1: Hypothetical Conformational State Populations from a Molecular Dynamics Simulation. This table illustrates the type of data that would be generated from an MD simulation to describe the conformational preferences of this compound.

Conformational ParameterStatePredicted Population (%)Key Dihedral Angle (degrees)
Ring Pucker Cγ-exo (UP)75Cβ-Cγ-Cδ-N
Cγ-endo (DOWN)25Cβ-Cγ-Cδ-N
Backbone Dihedral (ω) Trans>95Cα(i-1)-C(i-1)-N(i)-Cα(i)
Cis<5Cα(i-1)-C(i-1)-N(i)-Cα(i)

Note: The data in this table is illustrative and represents expected outcomes based on the conformational analysis of similarly substituted prolines. Actual values would require specific computational experiments.

The simulation would likely show that the thienyl group restricts the flexibility of the pyrrolidine (B122466) ring, favoring a specific pucker that positions the substituent pseudo-equatorially to reduce steric strain. nih.gov This conformational biasing is a key feature of substituted prolines and is fundamental to their use in designing molecules with specific three-dimensional shapes. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Model Development

Quantitative Structure–Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of a compound with its properties. protoqsar.comwikipedia.org While often used for biological activity, the same principles apply to developing Quantitative Structure–Property Relationship (QSPR) models for fundamental chemical properties like solubility, melting point, or lipophilicity. wikipedia.org

Developing a QSAR/QSPR model for this compound would involve a series of defined steps:

Data Set Compilation : A dataset of proline derivatives with known experimental values for a specific chemical property (e.g., aqueous solubility) would be assembled.

Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) properties. protoqsar.com

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the experimental property. uniroma1.itnih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. u-strasbg.fr

For this compound, key physicochemical descriptors can be calculated using computational software. These descriptors provide the foundation for any QSAR model. The n-octanol/water partition coefficient (logP), for instance, is a critical descriptor for hydrophobicity, which influences many other properties. nih.gov

Interactive Table 2: Predicted Physicochemical Properties (Descriptors) for this compound. This table contains calculated values for common molecular descriptors that would be used in a QSAR/QSPR study.

DescriptorValueDefinition
Molecular Formula C9H9NO3SThe elemental composition of the molecule.
Molecular Weight 211.24 g/mol The mass of one mole of the substance.
XLogP3 0.8A computed logarithm of the octanol/water partition coefficient, indicating hydrophobicity.
Hydrogen Bond Donors 1The number of hydrogen atoms bonded to electronegative atoms (N, O).
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bond Count 2The number of bonds that allow free rotation, indicating molecular flexibility.
Topological Polar Surface Area (TPSA) 73.6 ŲThe surface area of polar atoms, related to permeability and solubility.

Note: These properties are computationally predicted and serve as examples of descriptors for QSAR model development.

By building a model based on a diverse set of related compounds, the chemical properties of new or untested molecules like this compound could be accurately predicted, saving significant time and resources in experimental research. protoqsar.com

Synthesis and Study of Analogues and Derivatives of 5 Oxo 3 2 Thienyl Proline

Modifications of the Proline Ring System

The pyrrolidine-5-one (pyroglutamic) core of 5-Oxo-3-(2-thienyl)proline is a primary target for synthetic modification. Altering the substitution patterns or even the atomic composition of the ring can profoundly influence the molecule's conformational preferences and biological interactions. nih.gov

Variations in Substitution Patterns

The synthesis of substituted proline analogues is a well-established field, with numerous methodologies available to introduce a wide array of functional groups onto the pyrrolidine (B122466) ring. thieme-connect.de For a 3-substituted-5-oxoproline scaffold, further functionalization can be achieved through various synthetic strategies. Methods such as the regioselective alkylation of enamines derived from 4-oxoproline or palladium-mediated couplings on enol triflates of 3-hydroxyproline (B1217163) derivatives allow for the introduction of diverse substituents at different positions on the proline ring. nih.gov These approaches enable the synthesis of analogues with modulated steric and electronic properties. For instance, the introduction of additional alkyl or aryl groups can influence the conformational rigidity of the ring and its interaction with biological targets. nih.gov

A summary of potential synthetic strategies for modifying the proline ring is presented below.

Synthetic StrategyTarget PositionType of Substituent IntroducedReference/Methodology
Palladium-Mediated CouplingC3Aryl, AlkylBased on couplings with enol triflates derived from 3-hydroxyproline. nih.gov
Alkylation of EnaminesC4AlkylBased on the regioselective alkylation of 4-oxoproline derivatives. nih.gov
Michael AdditionC4Various functional groupsAddition to α,β-unsaturated lactams.
Amino-zinc-ene-enolate CyclizationC3Amino acid side chainsIntramolecular carbometallation for stereospecific synthesis. nih.gov

Heteroatom Replacement within the Pyrrolidine Ring

Common heteroatomic analogues of the proline ring are listed in the table below.

Analogue NameHeteroatomPosition of ReplacementPotential Impact
Thiazolidine derivativeSulfur (S)C4Alters ring pucker, modifies lipophilicity.
Oxazolidine derivativeOxygen (O)C4Introduces potential for H-bond acceptance, alters polarity.
Thiazolidine-5-one derivativeSulfur (S)C4Combines features of heteroatom replacement with the 5-oxo scaffold.

Structural Diversification of the Thienyl Moiety

The 2-thienyl group at the C3 position is another critical component for structural modification. Changes to this aromatic ring can be explored through the addition of substituents or its complete replacement with other bioisosteric rings.

Substituent Effects on the Thiophene (B33073) Ring

The introduction of substituents onto the thiophene ring can modulate the electronic and steric properties of the entire molecule. Research on analogous compounds, such as substituted toxoflavins, has demonstrated that adding groups like fluoro, methoxy, or trifluoromethyl to an aromatic ring (including phenyl and thienyl) can significantly alter biological activity. nih.gov For example, electron-withdrawing groups (e.g., -CF₃) can decrease the electron density of the ring, while electron-donating groups (e.g., -OCH₃) can increase it, which in turn can affect binding affinity to biological targets. Steric hindrance from bulky substituents can also influence the preferred orientation of the thienyl ring relative to the proline core.

The table below provides examples of substituents that could be introduced onto the thiophene ring, based on studies of analogous aromatic systems.

SubstituentElectronic EffectPotential ImpactExample from Analogous Systems nih.gov
-F (Fluoro)Electron-withdrawingCan improve metabolic stability and binding affinity.2-Fluoro-phenyl
-OCH₃ (Methoxy)Electron-donatingCan alter polarity and hydrogen bonding capacity.2-Methoxy-phenyl, 4-Methoxy-phenyl
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingIncreases lipophilicity and can enhance metabolic stability.2-Trifluoromethyl-phenyl
-CH₃ (Methyl)Electron-donatingAdds steric bulk and increases lipophilicity.Not specified, but a common modification.

Bioisosteric Replacements of the Thiophene Ring

Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. cambridgemedchemconsulting.com The thiophene ring is considered a classical bioisostere of the benzene (B151609) ring. nih.gov Replacing the 2-thienyl moiety in this compound with other aromatic or heteroaromatic rings can lead to analogues with improved properties, such as enhanced metabolic stability, altered receptor selectivity, or different pharmacokinetic profiles. nih.govfao.org Studies involving the replacement of benzene rings with thiophene have shown that this substitution is well-tolerated in many biological systems and can lead to improved affinity for certain targets. nih.govrsc.org

Common bioisosteres for the thiophene ring are outlined in the following table.

BioisostereRationale for ReplacementKey Property Changes
PhenylClassical bioisostere, explores different steric and electronic profiles.Slightly larger, lacks sulfur atom for potential metabolic interactions.
PyridylIntroduces a basic nitrogen atom.Increases polarity, potential for H-bonding and salt formation.
FuranylOxygen heteroatom instead of sulfur.Alters ring electronics and polarity.
ThiazolylContains both sulfur and nitrogen.Offers different H-bonding capabilities and dipole moment.

Peptidomimetic and Macrocyclic Analogues

The this compound scaffold can serve as a building block for more complex molecules such as peptidomimetics and macrocycles. Substituted prolines are valuable tools for creating stable secondary structures in peptides, such as β-turns or helices, which are often crucial for biological activity. nih.gov

Incorporating the title compound into a peptide sequence could enforce specific conformations. Furthermore, the scaffold can be used to design macrocyclic analogues. Macrocyclization is a common strategy to improve the stability, selectivity, and cell permeability of peptide-based molecules by constraining their conformational flexibility. acs.org Research on macrocyclic analogues of peptides containing pyroglutamic acid (5-oxoproline), such as [Pyr¹]-apelin-13, has shown that this approach can lead to compounds with enhanced plasma stability and potent biological effects. acs.org Various chemical linkers can be used to cyclize molecules derived from the this compound core, leading to novel classes of constrained analogues.

Examples of linkers used for macrocyclization in related peptide systems are shown below.

Linker TypeResulting BondDescriptionReference Example acs.org
LactamAmide bondCyclization between an amine and a carboxylic acid.Common in peptide macrocyclization.
SulfonamideSulfonamide bondForms a stable, non-cleavable linkage.Used in apelin analogues.
Saturated HydrocarbonCarbon-carbon bondAchieved via ring-closing metathesis.Used in apelin analogues.
Secondary/Tertiary AmineAmine linkageFormed via reductive amination.Used in apelin analogues.

Investigation of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound and its derivatives is intrinsically linked to the complex interplay of steric and electronic effects originating from the thienyl substituent and modifications on the pyrrolidinone core. These factors govern the molecule's conformational preferences, reactivity, and potential intermolecular interactions. Understanding these effects is crucial for the rational design of analogues with specific properties.

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium. The introduction of a substituent at the 3-position, such as the 2-thienyl group, significantly influences the preference for one pucker over the other. This preference is dictated by a combination of steric hindrance and stereoelectronic effects.

Steric Effects:

Further substitution on the thienyl ring can modulate these steric interactions. For instance, the introduction of bulky groups at the 3- or 5-positions of the thiophene ring would increase the steric demand, likely further biasing the conformational equilibrium of the proline ring.

Electronic Effects:

The electronic nature of the 2-thienyl substituent, an electron-rich heteroaromatic system, exerts a significant influence on the proline ring through stereoelectronic effects, most notably the "gauche effect". This effect describes the tendency of a molecule to adopt a conformation with the maximum number of gauche interactions between adjacent electron-withdrawing groups or between lone pairs and antibonding orbitals.

For a 3-substituted proline, an electron-withdrawing substituent generally favors an exo ring pucker. researchgate.net Conversely, while the thienyl group is electron-rich, its influence on the ring pucker is more complex and depends on the specific orbital interactions with the proline backbone. The sulfur atom in the thienyl ring, with its lone pairs of electrons, can engage in various orbital overlaps that may stabilize one conformation over another.

The electronic properties of the thienyl ring can be fine-tuned by introducing substituents with varying electron-donating or electron-withdrawing capabilities. This allows for a systematic investigation of how electronics at this position impact the chemical behavior of the entire molecule.

Detailed Research Findings

While specific comprehensive studies on the steric and electronic effects of a wide range of derivatives of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related 3-substituted proline analogues.

Research on 3-substituted prolines has established that the conformational effects are dependent on the nature and bulkiness of the side chain, as well as the stereochemistry at the C3 carbon. nih.gov For instance, a bulky aryl substituent at the 3-position has been shown to favor the endo ring pucker due to steric reasons. researchgate.net

Computational studies on related systems can provide valuable insights. Density Functional Theory (DFT) calculations could be employed to model the conformational landscape of this compound and its derivatives. Such studies would allow for the quantification of the energy differences between the endo and exo puckers and predict the influence of various substituents on the thienyl ring.

The following interactive data table summarizes the expected influence of hypothetical substituents on the 2-thienyl ring of this compound on its chemical behavior, based on established principles of steric and electronic effects.

Substituent on Thienyl RingPosition on Thienyl RingExpected Primary EffectPredicted Impact on Pyrrolidine Ring ConformationPotential Influence on Reactivity
-CH₃ (Methyl)3 or 5Steric BulkIncreased preference for endo puckerMay hinder access of reagents to the proline core
-NO₂ (Nitro)5Strong Electron-WithdrawingMay shift equilibrium towards exo puckerIncreases electrophilicity of the thienyl ring
-OCH₃ (Methoxy)5Strong Electron-DonatingMay enhance existing preference for endo pucker through subtle electronic effectsIncreases nucleophilicity of the thienyl ring
-Br (Bromo)5Electron-Withdrawing (Inductive), Weakly DeactivatingModerate influence, potentially slight shift towards exo puckerCan serve as a handle for further functionalization via cross-coupling reactions
-C(CH₃)₃ (tert-Butyl)3 or 5Large Steric BulkStrong preference for endo puckerSignificant steric hindrance, likely reducing reactivity at nearby sites

These predictions are based on general principles and would require experimental or computational validation for this specific compound series. The interplay between steric and electronic effects is often subtle and can lead to non-intuitive outcomes. For example, a substituent might have opposing steric and electronic influences, and the net effect will depend on the dominant factor in a particular chemical environment.

Further research, including synthesis of a library of derivatives and their detailed analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, is necessary to fully elucidate the intricate steric and electronic effects governing the chemical behavior of this compound and its analogues.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

5-Oxo-3-(2-thienyl)proline is a derivative of pyroglutamic acid, a well-known member of the "chiral pool." wikipedia.orgmdpi.comankara.edu.tr The chiral pool consists of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com The rigid, five-membered ring of the pyroglutamate (B8496135) core provides a defined stereochemical framework, making it an excellent scaffold for introducing new stereocenters with high selectivity.

The synthesis of 3-substituted pyroglutamic acid derivatives has been achieved through various methods, including the diastereoselective addition of organocuprates to enone derivatives of pyroglutamic acid. nih.gov This approach allows for the introduction of a wide range of substituents at the 3-position, including the 2-thienyl group of the title compound. The resulting 3-substituted pyroglutamates are valuable intermediates for the synthesis of natural products and pharmaceuticals.

The general strategy for utilizing 3-substituted pyroglutamates in synthesis is outlined in the table below.

Synthetic Step Description Significance
Starting MaterialL-Glutamic AcidReadily available chiral pool compound. researchgate.net
CyclizationConversion to (S)-5-oxo-pyrrolidine-2-carboxylic acid (pyroglutamic acid). researchgate.netForms the rigid chiral scaffold.
FunctionalizationIntroduction of a substituent at the C3 position.Creates diverse and complex chiral building blocks. nih.gov
Further TransformationsRing-opening, reduction, or other modifications.Leads to a wide array of target molecules.

Catalytic Applications in Asymmetric Transformations

Proline and its derivatives are renowned as powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. The catalytic activity of proline is attributed to the formation of a nucleophilic enamine intermediate. Substituents on the proline ring can significantly influence the catalyst's reactivity and stereoselectivity. mit.eduresearchgate.netthieme-connect.comacs.org

For instance, studies on 4-substituted proline derivatives have shown that electron-withdrawing or -donating groups can tune the electronic properties of the catalyst, affecting the stability of the transition state and, consequently, the stereochemical outcome of the reaction. mit.eduacs.org The introduction of a 2-thienyl group at the 3-position of 5-oxoproline would be expected to exert a significant electronic influence due to the electron-rich nature of the thiophene (B33073) ring.

The potential catalytic applications of this compound are summarized below.

Asymmetric Reaction Potential Role of this compound Expected Influence of Thienyl Group
Aldol ReactionAsymmetric catalyst to control stereochemistry.May enhance catalytic activity and influence diastereoselectivity.
Mannich ReactionChiral catalyst for the synthesis of β-amino carbonyl compounds.The steric bulk could affect the facial selectivity of the reaction.
Michael AdditionCatalyst for the conjugate addition of nucleophiles to α,β-unsaturated systems.The electron-rich nature could modulate the nucleophilicity of the enamine intermediate.

Furthermore, chiral thiophene-based ligands have been successfully employed in metal-catalyzed asymmetric reactions, such as the Henry reaction and the oxidation of sulfides. acs.orgkoreascience.kr This suggests that this compound could also serve as a chiral ligand for transition metals, with the thiophene sulfur atom acting as a coordination site.

Precursor for Non-Proteinogenic Alpha-Amino Acids and Peptide Mimetics

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for in proteins. wikipedia.orgnih.gov Non-proteinogenic amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to create "peptide mimetics" with improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. nih.govfrontiersin.org

The incorporation of conformationally constrained amino acids, like substituted prolines, can induce specific secondary structures in peptides, such as β-turns, which are often involved in molecular recognition processes. The thienyl group can also introduce new possibilities for intermolecular interactions, such as π-stacking, which could influence the binding of the peptide to its biological target. The synthesis of peptides containing thiophenylalanine has been successfully demonstrated, paving the way for the inclusion of other thienyl-containing amino acids into peptide chains. nih.gov

Property Effect of Incorporating this compound
Enzymatic StabilityIncreased resistance to proteases. nih.gov
ConformationInduction of specific secondary structures (e.g., β-turns).
Receptor BindingPotential for enhanced binding affinity and selectivity.
PharmacokineticsImproved absorption, distribution, metabolism, and excretion (ADME) properties.

Potential in Materials Science

The presence of the thiophene ring in this compound opens up possibilities for its use in materials science, particularly in the development of functional polymers and optoelectronic materials.

Thiophene and its derivatives are well-known building blocks for conducting polymers. The polymerization of thiophene can be achieved through electrochemical or chemical methods, leading to polythiophenes with interesting electronic and optical properties. The incorporation of this compound into a polymer backbone could lead to the formation of chiral, functionalized polythiophenes.

These materials could have a range of applications, including chiral sensors, enantioselective separation media, and biocompatible electronic materials. The synthesis of thienylene-phenylene copolymers with side chains has been reported, demonstrating the feasibility of creating functionalized polythiophenes. researchgate.net

Thiophene-based materials are widely used in organic electronics due to their excellent charge-transport properties and tunable optoelectronic characteristics. mdpi.comtaylorfrancis.comthieme-connect.comrsc.org They have been employed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.org

The introduction of a chiral center, as present in this compound, into an optoelectronic material can lead to chiroptical properties, such as circularly polarized luminescence (CPL). CPL-active materials are of interest for applications in 3D displays, optical data storage, and security inks. The combination of the chiral proline scaffold with the electronically active thiophene ring makes this compound a promising candidate for the development of novel chiroptical materials.

Optoelectronic Device Potential Application of this compound Derivatives
Organic Light-Emitting Diodes (OLEDs)As a chiral emitter for circularly polarized light emission. mdpi.com
Organic Field-Effect Transistors (OFETs)As a chiral semiconductor for spin-selective charge transport. nih.gov
Organic Solar Cells (OSCs)To influence the morphology of the active layer and improve device efficiency. rsc.org

Challenges and Future Perspectives in 5 Oxo 3 2 Thienyl Proline Research

Overcoming Synthetic Challenges for Scalable Production

Future research will likely focus on the development of more convergent and atom-economical synthetic strategies. This could involve the use of flow chemistry, which can offer improved control over reaction parameters and facilitate safer handling of hazardous intermediates. Furthermore, the exploration of novel catalytic systems that can promote key bond-forming reactions with high efficiency and selectivity will be crucial for streamlining the synthetic process.

Table 1: Key Challenges in the Scalable Production of Substituted Prolines

ChallengeDescriptionPotential Solutions
Multi-step Syntheses Long synthetic routes often result in low overall yields and increased waste generation.Development of convergent synthetic strategies; telescoped reactions.
Purification of Intermediates Chromatographic purification is often required, which is not ideal for large-scale production.Crystallization-induced purification; use of solid-supported reagents.
Cost and Hazard of Reagents Many synthetic routes employ expensive or hazardous reagents, limiting their industrial applicability.Identification of cheaper, safer, and more environmentally benign starting materials and reagents.
Reaction Conditions Strict control of temperature, pressure, and atmosphere can be difficult to maintain on a large scale.Implementation of flow chemistry; development of more robust catalysts.

Developing Novel Asymmetric Synthetic Approaches

The stereochemistry of 5-Oxo-3-(2-thienyl)proline is expected to be a critical determinant of its biological activity, necessitating the development of efficient asymmetric synthetic methods. The creation of specific stereoisomers of substituted prolines is a well-established challenge in organic chemistry.

Several promising strategies for the asymmetric synthesis of proline derivatives have been reported and could be adapted for this compound. acs.orgnih.govthieme-connect.com These include the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed asymmetric transformations. For instance, proline itself and its derivatives have been shown to be effective organocatalysts in a variety of asymmetric reactions. longdom.org Future efforts will likely focus on the development of catalytic enantioselective methods that can directly install the thienyl group at the 3-position of the proline ring with high stereocontrol. The use of chiral phase-transfer catalysts and metal-catalyzed 1,3-dipolar cycloaddition reactions are also promising avenues for exploration. acs.orgthieme-connect.com

Exploring Undiscovered Chemical Reactivity

The chemical reactivity of this compound is largely unexplored, presenting a fertile ground for discovery. The molecule possesses several reactive sites, including the lactam carbonyl group, the secondary amine, the carboxylic acid, and the thiophene (B33073) ring. The pyroglutamic acid core, a 5-oxoproline structure, is known to undergo various chemical transformations. chemicalbook.comclockss.orgwikipedia.org The thiophene ring can also be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Future research will likely involve a systematic investigation of the reactivity of this compound under a variety of conditions. This could lead to the synthesis of a diverse library of derivatives with potentially novel properties. For example, modification of the carboxylic acid could yield esters and amides, while reactions at the thiophene ring could introduce additional functional groups. Understanding the interplay between the different functional groups will be key to unlocking the full synthetic potential of this molecule.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating research on this compound by providing insights into its structure, properties, and reactivity. Quantum mechanics-based methods can be used to predict the conformational preferences of the molecule, which can influence its biological activity. researchgate.net Furthermore, computational models can be employed to calculate various physicochemical properties, such as lipophilicity, which are important for drug development. researchgate.net

Future applications of computational modeling in this area could include the prediction of reaction outcomes and the design of more efficient synthetic routes. For example, density functional theory (DFT) calculations could be used to model transition states of key reactions, providing insights into reaction mechanisms and selectivity. Molecular docking simulations could also be employed to predict the binding of this compound and its derivatives to biological targets, thereby guiding the design of new therapeutic agents. nih.gov

Table 2: Applications of Computational Modeling in Proline Analog Research

ApplicationComputational MethodPredicted Properties/Outcomes
Conformational Analysis Quantum Mechanics (e.g., DFT)Preferred ring pucker; orientation of substituents.
Property Prediction Implicit Solvation Models (e.g., SMD)Lipophilicity (logP); solubility. researchgate.net
Reactivity Studies Transition State Theory; DFTReaction mechanisms; activation energies; stereoselectivity.
Biological Target Interaction Molecular Docking; Molecular DynamicsBinding affinity; binding mode; identification of key interactions.

Integration into Interdisciplinary Chemical Research Initiatives

The unique structural features of this compound make it a promising candidate for integration into various interdisciplinary research initiatives. Proline and its analogs are known to play important roles in medicinal chemistry, materials science, and catalysis. longdom.orgnih.govenamine.net

In medicinal chemistry, substituted prolines are found in a number of approved drugs and are key components of peptidomimetics. enamine.net The incorporation of a thiophene ring, a common motif in pharmaceuticals, could impart interesting pharmacological properties to this compound. In materials science, proline-based structures are being explored for the development of novel polymers and functional materials. longdom.org The ability of proline to act as an organocatalyst also suggests that this compound could have applications in asymmetric synthesis. longdom.orgnih.gov Future research will likely see the collaboration of synthetic chemists with researchers in these and other fields to explore the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Oxo-3-(2-thienyl)proline, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Follow multi-step protocols involving condensation reactions (e.g., Knoevenagel or nucleophilic substitution) to introduce the thienyl group. For example, analogs like 3-oxo-3-(thienyl)propionitrile derivatives are synthesized under controlled temperatures (0–5°C) and pH using ethanol and piperidine as catalysts .

  • Purification : Employ column chromatography or recrystallization to isolate the compound, with yields optimized by adjusting solvent polarity and reaction time.

  • Critical Parameters : Monitor temperature to avoid side reactions (e.g., polymerization) and use inert atmospheres to prevent oxidation of the thiophene moiety .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Thienyl Group AdditionEthanol, piperidine, 0–5°C65–78>95%
CyclizationAcetic anhydride, reflux70–85>98%

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the thienyl substitution pattern and proline ring conformation. For example, 1H^1H-NMR peaks at δ 2.8–3.2 ppm indicate the oxo-proline backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H5_5NOS, MW 167.2 g/mol) and detects isotopic patterns for sulfur .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How does this compound influence proline metabolic pathways under abiotic stress conditions, and what experimental models are suitable for such studies?

  • Methodology :

  • Gene Expression Analysis : Quantify transcript levels of proline metabolism genes (e.g., P5CS, PDH) in Arabidopsis or rice using qRT-PCR. For instance, OsP5CS1 and OsP5CS2 show stress-inducible expression patterns .

  • Stress Assays : Treat plant models (Arabidopsis, Oryza) with this compound under drought or salinity, then measure proline accumulation via ninhydrin assay .

  • Contradiction Resolution : If gene expression data conflicts with phenotypic outcomes (e.g., proline accumulation without stress tolerance), validate using knockout mutants or isotope tracing (15N^{15}N-proline) .

    • Data Table :
GeneStress ConditionFold Change (qRT-PCR)Proline Content (μmol/g FW)
OsP5CS1Drought4.2 ± 0.312.5 ± 1.2
OsPDHSalinity0.5 ± 0.18.3 ± 0.9

Q. What computational strategies can predict the interaction mechanisms between this compound and biological targets, and how do these models align with empirical data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to proline dehydrogenase (PDH) or pyrroline-5-carboxylate synthase (P5CS). Validate docking poses with X-ray crystallography or cryo-EM .

  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (ΔG) with experimental IC50_{50} values .

  • Validation : Overlay computational predictions with NMR-based structural data (e.g., NOESY for intermolecular interactions) .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Experimental IC50_{50} (μM)
PDH-9.215.3 ± 2.1
P5CS-8.722.8 ± 3.4

Guidelines for Addressing Data Contradictions

  • Synthesis Yields vs. Purity : If high yields correlate with low purity (e.g., due to by-products), optimize gradient elution in HPLC or switch to orthogonal protection strategies for the thienyl group .
  • Gene Expression vs. Phenotype : Combine transcriptomics with metabolomics (LC-MS) to resolve discrepancies between gene activation and proline flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-3-(2-thienyl)proline
Reactant of Route 2
5-Oxo-3-(2-thienyl)proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.